(S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid, also known as Lisinopril diacid or MDL 27,088, is a potent angiotensin-converting enzyme (ACE) inhibitor. It is the active metabolite of the prodrug Lisinopril, which is widely used as an antihypertensive medication. In scientific research, (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid serves as a valuable tool for investigating the renin-angiotensin system and its role in various physiological and pathological processes.
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is a chiral amino acid derivative that plays a significant role in pharmaceutical chemistry, particularly as a precursor in the synthesis of angiotensin-converting enzyme inhibitors such as lisinopril. This compound is characterized by its unique molecular structure, which includes a phenylpropyl side chain attached to the lysine backbone, influencing its biological activity and interactions.
The synthesis of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine typically involves multiple steps:
A notable synthetic route involves the reaction of N6-trifluoroacetyl-L-lysine with triphosgene to yield an anhydride intermediate, which can then be further reacted with proline derivatives to form the desired product . The synthesis may also include steps such as crystallization and purification to isolate the final compound.
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine has the following structural characteristics:
The compound features a central lysine backbone with a carboxylic acid group and a phenylpropyl side chain that contributes to its biological properties.
The accurate mass of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is 308.1736 amu, which is critical for mass spectrometry analysis during characterization.
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine participates in various chemical reactions:
The reactions often require specific conditions such as temperature control and pH adjustments to ensure optimal yields and purity of the final products .
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine exhibits biological activity primarily through its role as a precursor in synthesizing lisinopril. Lisinopril functions as an angiotensin-converting enzyme inhibitor, which lowers blood pressure by preventing the conversion of angiotensin I to angiotensin II.
The inhibition potency of lisinopril has been quantified with an IC50 value of approximately M, indicating its effectiveness in clinical applications for hypertension management .
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is typically characterized by:
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine finds significant applications in scientific research:
This compound exemplifies the intricate relationship between synthetic chemistry and pharmaceutical application, highlighting its importance in developing therapeutic agents that address cardiovascular diseases.
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is systematically named (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid according to IUPAC conventions [3] [10]. This nomenclature precisely defines its stereochemistry:
The compound is alternatively designated as [S-(R,R)]-α-[(5-amino-1-carboxypentyl)amino]benzenebutanoic acid in older literature, though this naming convention has been superseded by the stereospecific IUPAC format. The consistent (S,S)-configuration is critical for its biological recognition, particularly as a structural analog within the renin-angiotensin system [2] [10].
The compound has a standardized molecular formula of C₁₆H₂₄N₂O₄, corresponding to a molecular weight of 308.37 g/mol [2] [3] [7]. Elemental composition analysis reveals the following mass distributions:
Table 1: Elemental Composition Breakdown
Element | Atom Count | Mass Contribution (g/mol) | Percentage Mass |
---|---|---|---|
Carbon (C) | 16 | 192.21 | 62.34% |
Hydrogen (H) | 24 | 24.19 | 7.84% |
Nitrogen (N) | 2 | 28.01 | 9.08% |
Oxygen (O) | 4 | 64.00 | 20.75% |
The molecular weight has been experimentally verified through mass spectrometry, with high-resolution MS data confirming an accurate mass of 308.1736 (calc. for C₁₆H₂₄N₂O₄) [4] [10]. This mass consistency across analytical techniques validates the molecular formula and distinguishes the compound from potential structural isomers.
Characterization relies on complementary spectroscopic techniques that provide structural fingerprints:
δ 1.20-1.80 ppm (6H, multiplet, lysine alkyl chain methylenes) [3]
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) in positive mode would likely show:
Fragment ions at m/z 265.15 [M+H-CO₂]+ and m/z 120.08 (benzylpropyl fragment) [10]
Infrared Spectroscopy (IR):Key absorption bands include:
The compound's InChIKey (CJPMLWRZFHGSOZ-KBPBESRZSA-N) provides a standardized digital identifier for database searches, while the SMILES string (NCCCCC@HC(=O)O) explicitly encodes stereochemistry [3] [10].
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is pharmacologically significant as the primary hydrolytic degradation product of the antihypertensive drug Lisinopril (N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline) [2] [4] [9]. Key structural comparisons include:
Table 2: Structural Comparison with Lisinopril
Structural Feature | N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine | Lisinopril |
---|---|---|
Core Structure | Lysine derivative with CPP moiety | Dipeptide analog (Lys-Pro) |
C-Terminus | Free carboxylate of lysine | Proline carboxylate |
Proline Moiety | Absent | Present (essential for ACE binding) |
Molecular Formula | C₁₆H₂₄N₂O₄ | C₂₁H₃₁N₃O₅ |
Designation in Pharma | Lisinopril Impurity H (EP designation) | Active pharmaceutical ingredient |
This compound retains the N2-(S)-1-carboxy-3-phenylpropyl (CPP) pharmacophore that mimics the transition state of angiotensin I hydrolysis, but lacks the critical C-terminal proline residue required for optimal angiotensin-converting enzyme (ACE) binding [7] [9]. Consequently, it serves as both a:
The absence of proline reduces molecular weight by 97.11 g/mol compared to Lisinopril (C₂₁H₃₁N₃O₅, MW=405.49 g/mol), significantly altering its three-dimensional conformation and biological activity [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: